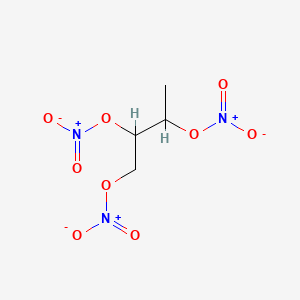
Butane-1,2,3-triyl trinitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane-1,2,3-triyl trinitrate is a chemical compound with the molecular formula C₄H₇N₃O₉ and a molecular weight of 241.1131 g/mol. It is a colorless to brown liquid with explosive properties, commonly used in military applications as a propellant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Butane-1,2,3-triyl trinitrate can be synthesized through the nitration of butane-1,2,3-triol using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction typically involves the gradual addition of nitric acid to the butane-1,2,3-triol while maintaining the temperature below 50°C to prevent decomposition.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration reactors where butane-1,2,3-triol is continuously fed into the reactor along with a controlled stream of nitric acid and sulfuric acid. The reaction mixture is cooled to maintain optimal conditions, and the resulting product is purified through distillation to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Butane-1,2,3-triyl trinitrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Substitution: Substitution reactions can be performed using nucleophiles such as halides or alkyl groups in the presence of a strong acid catalyst.
Major Products Formed:
Oxidation: The major products of oxidation reactions include carboxylic acids and ketones.
Reduction: Reduction reactions yield alcohols and amines.
Substitution: Substitution reactions result in the formation of alkyl halides and ethers.
Applications De Recherche Scientifique
Butane-1,2,3-triyl trinitrate has several scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the production of other nitrate esters.
Biology: Research studies have explored its potential as a biologically active compound in drug development.
Medicine: It has been investigated for its use in medical imaging and as a component in pharmaceutical formulations.
Industry: Its primary application is in the production of solid rocket propellants and explosives due to its high energy content and stability.
Mécanisme D'action
The mechanism by which butane-1,2,3-triyl trinitrate exerts its effects involves the release of nitric oxide (NO) upon decomposition, which can interact with molecular targets and pathways in biological systems. The nitric oxide released can modulate various physiological processes, including vasodilation and immune responses.
Comparaison Avec Des Composés Similaires
Nitroglycerin
1,2,4-Butanetriol trinitrate (BTTN)
Ethylene glycol dinitrate (EGDN)
Methyl nitrate
Propriétés
Numéro CAS |
84002-64-2 |
|---|---|
Formule moléculaire |
C4H7N3O9 |
Poids moléculaire |
241.11 g/mol |
Nom IUPAC |
1,3-dinitrooxybutan-2-yl nitrate |
InChI |
InChI=1S/C4H7N3O9/c1-3(15-6(10)11)4(16-7(12)13)2-14-5(8)9/h3-4H,2H2,1H3 |
Clé InChI |
GIFRMMSPDQZIHL-UHFFFAOYSA-N |
SMILES canonique |
CC(C(CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


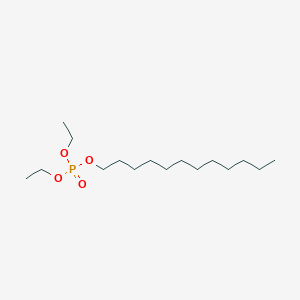
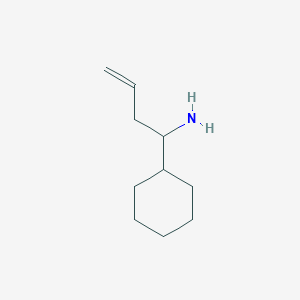
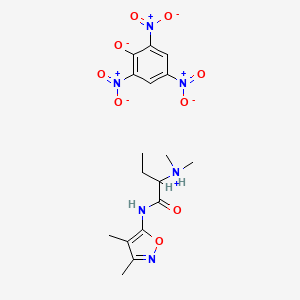

![N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline](/img/structure/B15348290.png)
![1-[4-[2-(2-bromo-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15348296.png)
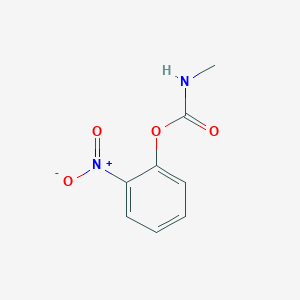
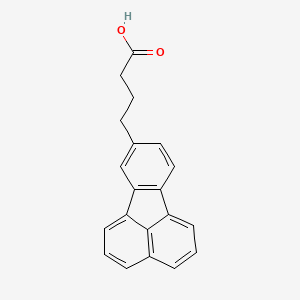
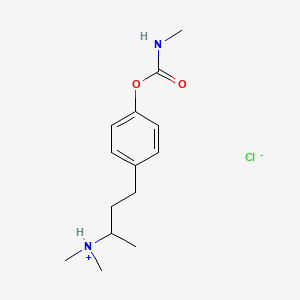
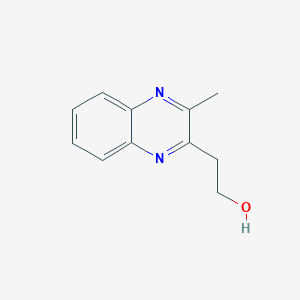
![2,5-Diiodothieno[3,2-b]thiophene](/img/structure/B15348329.png)

![(1S)-1-(Diphenylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B15348335.png)

